molecular formula C9H7NO B12863242 Quinolin-5(8H)-one CAS No. 749842-56-6

Quinolin-5(8H)-one

Cat. No.: B12863242
CAS No.: 749842-56-6
M. Wt: 145.16 g/mol
InChI Key: YLYXZXKFECHSJS-UHFFFAOYSA-N
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Description

Quinolin-5(8H)-one is an organic compound derived from the heterocycle quinoline. It is a colorless solid that has significant applications in various fields due to its unique chemical properties. The compound is known for its role in the synthesis of other complex molecules and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-5(8H)-one can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the oxidation of quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Quinolin-5(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Quinolin-5(8H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-5(8H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but different chemical properties.

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    Quinoline-5,8-dione: An oxidized form with distinct reactivity.

Uniqueness

Quinolin-5(8H)-one is unique due to its specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

Quinolin-5(8H)-one, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, including anticancer, antibacterial, antifungal, and antimalarial effects. The following sections will detail the biological activity of this compound, its derivatives, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various molecular targets. Key findings include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 0.59 to 1.52 µM against HeLa and KB-vin cell lines, indicating potent antiproliferative effects .
  • Antibacterial and Antifungal Properties : The 5,8-quinolinedione scaffold has been identified as responsible for notable antibacterial and antifungal activities. Compounds derived from this scaffold have shown effectiveness against a range of pathogenic bacteria and fungi .
  • Antimalarial Effects : Some derivatives have also been reported to exhibit antimalarial properties, contributing to the search for new treatments against malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. The following table summarizes the impact of different substituents on biological activity:

Substituent PositionType of SubstituentEffect on Activity
C-6Alkoxy groupsIncreased activity against MDA-MB-231 cells
C-7Halogen atomsEnhanced cytotoxicity in glioblastoma cell lines
C-2Various substituentsOften reduces activity compared to unsubstituted compounds

Research indicates that introducing alkoxy groups at the C-6 position leads to increased activity against specific cancer cell lines, while halogen substitutions at C-7 enhance overall cytotoxicity .

Case Studies

  • Anticancer Activity : A study investigated a series of arylamine derivatives of 5,8-quinolinedione against melanoma (C-32), glioblastoma (SNB-19), and breast cancer (MDA-MB-231) cell lines. The results indicated that these derivatives exhibited higher activity compared to traditional chemotherapeutics, with some compounds inducing apoptosis through modulation of Bcl-2 and Bax proteins .
  • Antimicrobial Properties : In another investigation, several derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
  • Antimalarial Research : A derivative of this compound was evaluated for its antimalarial properties in vitro. The study found significant inhibition of Plasmodium falciparum growth, highlighting the compound's potential in malaria treatment strategies .

Properties

CAS No.

749842-56-6

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

8H-quinolin-5-one

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2

InChI Key

YLYXZXKFECHSJS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C2=C1N=CC=C2

Origin of Product

United States

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